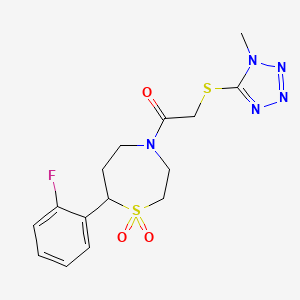

1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Description

This compound features a 1,4-thiazepane ring substituted at position 7 with a 2-fluorophenyl group and bearing a sulfone (1,1-dioxido) moiety. The ethanone group is linked via a thioether bridge to a 1-methyl-1H-tetrazole ring. The sulfone enhances polarity and metabolic stability, while the 2-fluorophenyl group contributes to electronic effects and lipophilicity.

Propriétés

IUPAC Name |

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O3S2/c1-20-15(17-18-19-20)25-10-14(22)21-7-6-13(26(23,24)9-8-21)11-4-2-3-5-12(11)16/h2-5,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCSPILQYJCHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a thiazepan ring, a fluorophenyl group, and a tetrazole moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 421.47 g/mol. The presence of the thiazepan ring and functional groups such as dioxido and tetrazole enhances its potential reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H22FN3O4S |

| Molecular Weight | 421.47 g/mol |

| Structural Features | Thiazepan ring, fluorophenyl group, tetrazole moiety |

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties: The thiazepan structure is known for its ability to interact with bacterial enzymes, potentially leading to antibacterial effects.

- Anti-inflammatory Effects: Compounds with similar structures have shown promise in modulating inflammatory pathways.

- Anticancer Activity: The presence of the fluorophenyl and tetrazole groups may facilitate interactions with cancer cell receptors or signaling pathways.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition: The thiazepan ring may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation: The tetrazole moiety could interact with various receptors, influencing cellular signaling.

- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their implications:

-

Antimicrobial Activity Study:

- A study evaluating the antimicrobial properties of thiazepan derivatives found that modifications at the 7-position significantly enhanced activity against Gram-positive bacteria .

- Anti-inflammatory Mechanisms:

- Anticancer Potential:

Synthesis and Derivatization

The synthesis of 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the thiazepane ring through cyclization reactions.

- Introduction of the fluorophenyl group via electrophilic aromatic substitution.

- Coupling with the tetrazole moiety using thiol chemistry.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole-Thio-Ethanone Moieties

Physicochemical and Spectral Data Comparison

*Predicted based on molecular formula (C₁₉H₂₁FN₅O₃S₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.